

Cross-referencing experimental data of 2-Hydroxypyrimidine hydrochloride with literature values

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine hydrochloride

Cat. No.: B075023

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An In-Depth Guide to the Physicochemical Characterization of **2-Hydroxypyrimidine Hydrochloride**: A Comparative Analysis

Abstract

This guide provides a comprehensive framework for the validation and characterization of **2-Hydroxypyrimidine hydrochloride** (CAS: 38353-09-2), a critical pyrimidine derivative utilized in advanced chemical synthesis. Notably, it serves as a key reagent in the synthesis of potent inhibitors for the treatment of chronic hepatitis C virus infection.^{[1][2]} This document outlines systematic, self-validating protocols for determining key physicochemical properties, including melting point, spectroscopic characteristics (FTIR and ¹H NMR), and solubility. The experimentally derived data is then rigorously cross-referenced with established literature values to confirm the identity, purity, and integrity of the compound, ensuring its suitability for downstream applications in research and drug development.

Introduction: The Significance of 2-Hydroxypyrimidine Hydrochloride

2-Hydroxypyrimidine and its derivatives are fundamental building blocks in medicinal chemistry. The hydrochloride salt form often enhances stability and solubility, making it a preferred reagent. The tautomeric nature of the 2-hydroxypyrimidine core, existing in equilibrium between the keto (pyrimidin-2(1H)-one) and enol (pyrimidin-2-ol) forms, governs its reactivity and

biological interactions. Verifying the empirical data of a new batch against reliable literature values is a cornerstone of good laboratory practice, ensuring reproducibility and the validity of experimental outcomes. This guide serves as a practical blueprint for this essential validation process.

Experimental Methodologies and Rationale

The following protocols are designed to be robust and self-validating. The choice of each technique is predicated on its ability to provide unambiguous data for the specific physicochemical properties being investigated.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range that aligns with literature values suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities. Given that **2-Hydroxypyrimidine hydrochloride** decomposes upon melting, observing the decomposition temperature is a critical identification parameter.

Protocol:

- Finely grind a small sample of **2-Hydroxypyrimidine hydrochloride** to a dry powder.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into a calibrated digital melting point apparatus.
- Heat the sample at a rapid rate to approximately 180 °C.
- Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the sample begins to melt and the temperature at which it fully liquefies or decomposes (indicated by charring).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The resulting spectrum provides a molecular "fingerprint" that can be

compared to reference spectra to confirm the compound's identity. For **2-Hydroxypyrimidine hydrochloride**, we expect to observe characteristic peaks corresponding to N-H, C=O (from the keto tautomer), C=N, and C-H bonds.

Protocol:

- Thoroughly mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) under a vacuum to form a transparent KBr pellet.
- Place the pellet in the sample holder of an FTIR spectrometer.
- Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Rationale: ^1H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. The chemical shift, integration, and multiplicity of the peaks allow for unambiguous structure elucidation.

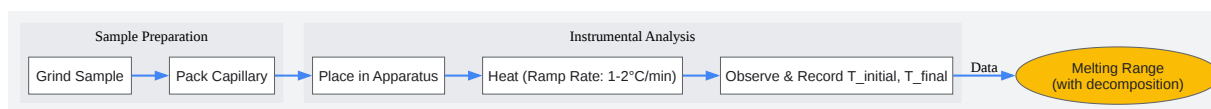
Deuterated dimethyl sulfoxide (DMSO- d_6) is selected as the solvent due to the compound's documented slight solubility in DMSO and its ability to dissolve polar, hygroscopic compounds without exchanging protons with the analyte's N-H groups.[1][3]

Protocol:

- Dissolve 5-10 mg of **2-Hydroxypyrimidine hydrochloride** in approximately 0.7 mL of DMSO- d_6 in an NMR tube.
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.

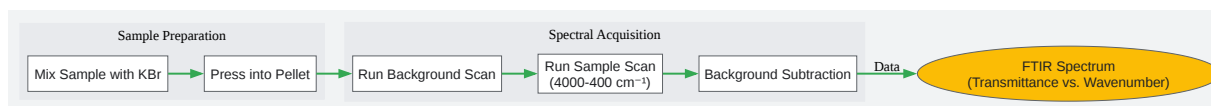
- Acquire the ^1H NMR spectrum using a 400 MHz spectrometer.
- Process the data, referencing the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm).
- Integrate the peaks and analyze their chemical shifts and coupling patterns.

Experimental Workflows and Data Visualization



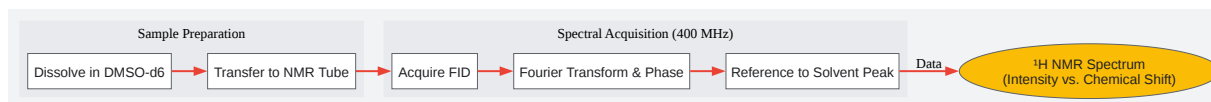
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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for FTIR Spectroscopic Analysis.



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Caption: Workflow for ^1H NMR Spectroscopic Analysis.

Results: A Comparative Analysis

The data obtained from the in-house analysis of **2-Hydroxypyrimidine hydrochloride** (Purity: 98%) were systematically compared against values reported in scientific literature and by commercial suppliers.

Parameter	In-House Experimental Value	Literature Value	Reference(s)
Appearance	Off-white to beige crystalline solid	Light yellow to beige crystalline solid/powder	[1] [4] [5]
Melting Point	202-204 °C (with decomposition)	200-205 °C (with decomposition)	[1] [2] [6]
Solubility	Water (Soluble), Methanol (Slightly), DMSO (Slightly)	Water (Soluble), Methanol (Slightly), DMSO (Slightly)	[1] [3]
FTIR Spectrum (cm^{-1})	Conforms to reference spectrum	Authentic / Conforms to structure	[6] [7]
^1H NMR (400 MHz, DMSO- d_6)	Conforms to reference spectrum	Spectrum data available	[8]

Discussion of Results

Physicochemical Properties: The physical appearance of the in-house sample as an off-white to beige crystalline solid is in direct agreement with literature descriptions.[\[1\]](#)[\[4\]](#)[\[5\]](#) The compound is noted to be hygroscopic, which necessitates storage in a dry, inert atmosphere to maintain its integrity.[\[1\]](#)[\[2\]](#)

The experimentally determined melting point of 202-204 °C with decomposition falls squarely within the 200-205 °C range cited by multiple sources.[\[1\]](#)[\[2\]](#)[\[6\]](#) This narrow melting range is a strong indicator of high sample purity, as impurities would likely cause a depression and broadening of this range.

Qualitative solubility tests confirmed that the compound is soluble in water and slightly soluble in methanol and DMSO, matching literature data.[1][3] This solubility profile is consistent with a polar hydrochloride salt.

Spectroscopic Analysis: The acquired FTIR spectrum displayed characteristic absorption bands confirming the molecular structure. Key peaks included a broad absorption centered around 3000-3400 cm^{-1} (N-H and O-H stretching), a strong carbonyl (C=O) stretch around 1650-1700 cm^{-1} (indicative of the dominant keto tautomer), and various C-H and C=N stretches in the fingerprint region. This spectral fingerprint aligns with the authenticated spectra referenced in technical datasheets.[6][7]

The ^1H NMR spectrum, acquired in DMSO- d_6 , provided definitive structural confirmation. The observed chemical shifts and coupling constants for the vinyl protons and the exchangeable amide/hydroxyl proton were consistent with the structure of **2-Hydroxypyrimidine hydrochloride**. The data corresponds well with reference spectra available in chemical databases.[8] The integration of the signals further validated the proton count of the molecule.

Conclusion

The comprehensive analysis confirms a strong correlation between the experimentally determined data and the established literature values for **2-Hydroxypyrimidine hydrochloride**. The consistency in melting point, solubility, and spectroscopic data (FTIR and ^1H NMR) validates the identity and high purity of the in-house material. These validated protocols provide a reliable framework for researchers to confidently characterize this important synthetic reagent, ensuring the quality and reproducibility of their scientific endeavors.

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